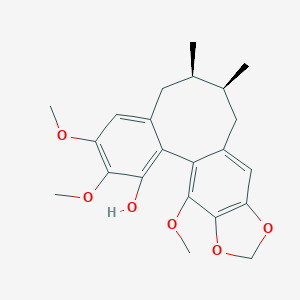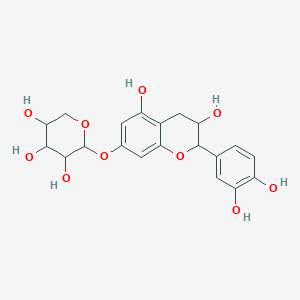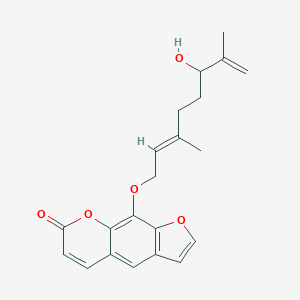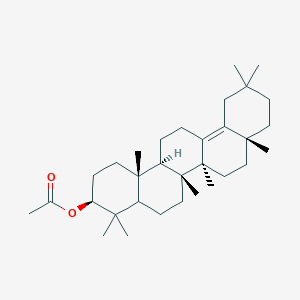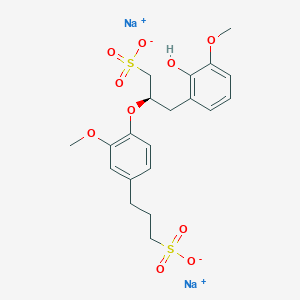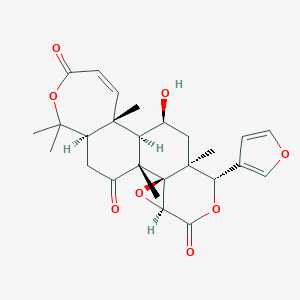
ザポテリン
概要
説明
科学的研究の応用
Zapoterin has a wide range of scientific research applications, including:
Chemistry: Zapoterin is used as a model compound in studies of limonoid chemistry and natural product synthesis.
Biology: The compound has been studied for its potential biological activities, including anticancer, antifungal, and antioxidant properties.
Medicine: Research has explored the potential therapeutic uses of zapoterin, particularly in the development of new drugs and treatments for various diseases.
作用機序
Target of Action:
Zapoterin’s primary target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to its active form, cortisol. Specifically, 11β-HSD1 catalyzes the reduction of cortisone to cortisol, thereby amplifying local cortisol levels within tissues .
生化学分析
Biochemical Properties
Zapoterin interacts with various enzymes, proteins, and other biomolecules. It is part of the class of limonoids, which are known for their highly oxygenated, modified terpenoid structures
Cellular Effects
Zapoterin has been found to have extensive biological activities. It acts as an antidepressant-like, anticancer, antifungal, and antioxidant agent . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Zapoterin involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and mechanisms of action are still being researched.
Metabolic Pathways
Zapoterin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific pathways and interactions are still being studied.
Transport and Distribution
Zapoterin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . The specifics of these interactions and effects are still being researched.
準備方法
Synthetic Routes and Reaction Conditions
Zapoterin can be synthesized through a series of organic reactions starting from simpler terpenoid precursors. The synthetic route typically involves multiple steps, including epoxidation, hydroxylation, and lactonization reactions. The reaction conditions often require specific catalysts and reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production of zapoterin involves the extraction and purification of the compound from the fruit of Casimiroa edulis. The process includes solvent extraction, chromatography, and crystallization techniques to isolate and purify zapoterin in sufficient quantities for research and commercial use .
化学反応の分析
Types of Reactions
Zapoterin undergoes various chemical reactions, including:
Oxidation: Zapoterin can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in zapoterin, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new functional groups into the zapoterin molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of zapoterin include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of zapoterin depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
Zapoterin belongs to the class of limonoids, which are highly oxygenated, modified terpenoids. Similar compounds include:
Nomilin: Another limonoid with similar structural features and biological activities.
Uniqueness of Zapoterin
Zapoterin is unique among limonoids due to its specific structural features, such as the presence of homo-oxa rings and the specific arrangement of functional groups.
特性
IUPAC Name |
(1R,2R,4S,7S,8S,10S,11R,12R,18R)-7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O8/c1-22(2)15-10-16(28)25(5)18(23(15,3)8-6-17(29)33-22)14(27)11-24(4)19(13-7-9-31-12-13)32-21(30)20-26(24,25)34-20/h6-9,12,14-15,18-20,27H,10-11H2,1-5H3/t14-,15-,18+,19-,20+,23-,24-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGKITZRRFNYRV-CHALWBKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=COC=C6)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331634 | |
| Record name | Zapoterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23885-43-0 | |
| Record name | (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno[4,4a]-2-benzopyrano[6,5-g][2]benzoxepin-3,5,9(3aH,4bH,6H)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23885-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zapoterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is zapoterin and where is it found?
A1: Zapoterin, also known as 11β-hydroxyobacunone, is a limonoid triterpene primarily found in plants belonging to the Rutaceae family. Notably, it has been isolated from the stem bark of Clausena excavata [, ], Clausena anisata [], and Casimiroa edulis [].
Q2: What is the chemical structure of zapoterin?
A2: The structure of zapoterin was elucidated using spectroscopic techniques, particularly Nuclear Overhauser Effect (NOE) studies []. These studies confirmed that zapoterin is the 11β-hydroxy derivative of obacunone [].
Q3: Are there any known derivatives of zapoterin?
A3: Yes, research has identified a derivative of zapoterin called clausenolide-1-ethyl ether, which was isolated alongside zapoterin from the stem bark and roots of Clausena anisata [].
Q4: What other compounds are often found alongside zapoterin in plants?
A4: Studies have shown that zapoterin often coexists with other limonoids and phytochemicals like clausenolide [, ], myricetin-3-O-rhamnoside [], ferulic acid [], 7-hydroxycoumarin [] and the novel macrocyclic lactam, clausenlactam []. These findings are relevant for understanding potential synergistic effects of these compounds in their natural environment.
Q5: Is there any research on the potential medicinal properties of zapoterin?
A5: While the provided abstracts do not delve into the specific biological activities of zapoterin, limonoids, in general, are known for their diverse biological activities, including insecticidal, antitumor, antiviral, antibacterial, antifungal, antimalarial, and antioxidant properties. Further research is needed to explore the potential therapeutic applications of zapoterin.
Q6: What is the chemotaxonomic significance of zapoterin?
A6: The presence of zapoterin, along with other limonoids like limonin and clausenolide, in Clausena anisata is of chemotaxonomic interest []. This suggests that the presence of these compounds could be used as a characteristic marker for species identification and classification within the Rutaceae family.
Q7: Are there any analytical methods available for detecting and quantifying zapoterin?
A7: Although not explicitly detailed in the provided abstracts, it can be inferred that spectroscopic techniques, particularly NMR spectroscopy, played a crucial role in elucidating the structure of zapoterin [, ]. Further research is needed to develop robust analytical methods for its detection and quantification in complex matrices like plant extracts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)



